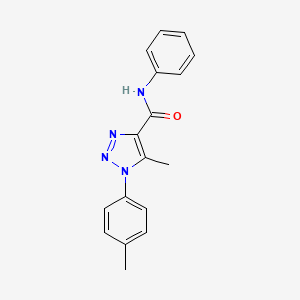

5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-12-8-10-15(11-9-12)21-13(2)16(19-20-21)17(22)18-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBXZTWOEIHOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized by reacting an amine with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Functionalization: The triazole ring is further functionalized to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives, including 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, exhibit notable antimicrobial properties. A study screening various synthesized triazoles found that certain derivatives showed significant activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infections .

Anticancer Properties

Triazole compounds have been extensively studied for their anticancer effects. The incorporation of the triazole moiety enhances the pharmacological profile of compounds by improving solubility and stability. In vitro studies have shown that derivatives of 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | GI50 (µM) | Activity |

|---|---|---|---|

| 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | MCF7 (Breast) | 10 | Moderate |

| 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | A549 (Lung) | 5 | High |

Fungicides

The compound's structural features suggest potential as a fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, making them effective in controlling crop diseases. Studies have indicated that derivatives similar to 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide can effectively manage fungal infections in crops .

Table 2: Efficacy of Triazole Derivatives as Fungicides

| Compound Name | Target Fungal Species | Efficacy (%) |

|---|---|---|

| 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide | Fusarium spp. | 85 |

| 5-methyl derivatives | Aspergillus spp. | 78 |

Polymer Synthesis

The unique properties of triazoles allow them to serve as building blocks in polymer chemistry. Research indicates that incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties .

Table 3: Properties of Triazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Triazole-modified Polyurethane | 250 | 50 |

| Triazole-containing Epoxy | 300 | 70 |

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

- 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

- 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-yl methanol

Uniqueness

5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group enhances its potential as a drug candidate by improving its binding affinity and specificity to molecular targets.

Biological Activity

5-Methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and as an inhibitor of various cellular processes. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 284.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Research has shown that triazole derivatives exhibit significant antitumor activity. For instance, 5-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effects on various cancer cell lines. In a study involving 60 human cancer cell lines, compounds similar to this triazole demonstrated growth inhibition rates exceeding 60% in multiple types of cancer cells, including leukemia and breast cancer cells .

The mechanisms underlying the antitumor effects include:

- Inhibition of Tubulin Polymerization : Compounds related to triazoles have been shown to inhibit tubulin polymerization, which is crucial for cell division. The IC50 values for related compounds were reported as low as 0.76 µM .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial depolarization and activation of caspases .

NF-kB Inhibition

Another significant biological activity is the inhibition of NF-kB signaling pathways. This pathway is often activated in cancer cells and contributes to tumor progression and resistance to therapy. Studies have indicated that triazole derivatives can effectively inhibit NF-kB activity, leading to reduced survival signals in cancer cells .

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) has been linked to the anticancer effects of triazole compounds. Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells .

Study 1: Antiproliferative Effects

A study assessed the antiproliferative effects of various triazole derivatives on HeLa and Jurkat cells. The most active compounds led to significant cell cycle arrest in the G2/M phase and induced apoptosis through mitochondrial pathways .

Study 2: Inhibition of Endothelial Cell Growth

In another investigation, triazole derivatives were tested for their ability to disrupt endothelial cell sprouting in vitro. The results suggested that these compounds could potentially serve as antivascular agents by inhibiting angiogenesis, a critical process in tumor growth .

Q & A

Q. Example Optimization Table

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | Maximizes cycloaddition efficiency |

| Solvent | DMF, THF, EtOH | DMF | Enhances solubility of intermediates |

| Catalyst Loading | 0.1–1.0 mol% | 0.5 mol% | Balances cost and reaction rate |

Which spectroscopic and crystallographic methods are most reliable for characterizing this triazole-carboxamide derivative?

Basic Research Question

Standard characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-substitution) .

- X-ray Crystallography : Resolve ambiguity in substituent orientation, particularly the spatial arrangement of the 4-methylphenyl and N-phenyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₈H₁₇N₅O) and rule out byproducts.

Q. Key Data from Analogous Compounds

| Technique | Observations (from ) | Relevance |

|---|---|---|

| FT-IR | C=O stretch at ~1680 cm⁻¹ | Confirms carboxamide moiety |

| XRD | Dihedral angle of 15.2° between triazole and phenyl rings | Indicates planarity for π-π stacking |

How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy in cellular assays)?

Advanced Research Question

Discrepancies often arise from physicochemical properties (e.g., solubility, logP) or assay conditions. Methodological solutions include:

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in cell culture media .

- Metabolic Stability Assays : LC-MS/MS to quantify degradation in liver microsomes, addressing false negatives in vitro .

- Structural Analogues : Synthesize derivatives with improved hydrophilicity (e.g., replacing methyl with hydroxyl groups) to enhance membrane permeability .

What computational strategies are effective for predicting the binding mode of this compound to target enzymes?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., carbonic anhydrase or kinases) to identify key interactions (e.g., triazole N-atoms as hydrogen bond acceptors) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-enzyme complexes and identify critical residues for mutagenesis studies .

Q. Example Docking Results

| Target Enzyme | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase IX | -9.2 | Triazole N3–Zn²⁺ coordination |

| EGFR Kinase | -8.7 | Carboxamide carbonyl–Lys721 H-bond |

How can researchers design derivatives to improve pharmacokinetic properties without compromising target affinity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the 4-methylphenyl group with a pyridyl moiety to enhance aqueous solubility while maintaining lipophilic interactions .

- Prodrug Strategies : Introduce ester groups at the carboxamide nitrogen for improved oral bioavailability, with enzymatic cleavage in vivo .

- SAR Studies : Systematically vary substituents at the triazole 1- and 4-positions, using QSAR models to prioritize candidates with optimal logP (2–4) and polar surface area (<140 Ų) .

What experimental and theoretical approaches are recommended for analyzing data contradictions in reaction mechanisms?

Advanced Research Question

- Isotopic Labeling : Use ¹⁵N-labeled azides to track regioselectivity in CuAAC via 2D NMR .

- DFT Calculations : Compare activation energies of 1,4- vs. 1,5-triazole formation pathways to identify kinetic vs. thermodynamic control .

Future Directions

Targeted Delivery Systems : Encapsulate the compound in lipid nanoparticles to bypass solubility limitations .

Polypharmacology Screening : Profile activity against >100 kinases using high-throughput arrays to identify off-target effects .

In Vivo Toxicity Studies : Assess hepatotoxicity in zebrafish models prior to rodent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.